2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one 2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 1465425-67-5
VCID: VC3068132
InChI: InChI=1S/C9H15F3N2O/c1-6(13)8(15)14-4-2-7(3-5-14)9(10,11)12/h6-7H,2-5,13H2,1H3
SMILES: CC(C(=O)N1CCC(CC1)C(F)(F)F)N
Molecular Formula: C9H15F3N2O
Molecular Weight: 224.22 g/mol

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one

CAS No.: 1465425-67-5

Cat. No.: VC3068132

Molecular Formula: C9H15F3N2O

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one - 1465425-67-5

Specification

CAS No. 1465425-67-5
Molecular Formula C9H15F3N2O
Molecular Weight 224.22 g/mol
IUPAC Name 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C9H15F3N2O/c1-6(13)8(15)14-4-2-7(3-5-14)9(10,11)12/h6-7H,2-5,13H2,1H3
Standard InChI Key QOZHRTNCNRDQHB-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCC(CC1)C(F)(F)F)N
Canonical SMILES CC(C(=O)N1CCC(CC1)C(F)(F)F)N

Introduction

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl-substituted piperidine ring, and a ketone functional group. This compound is of interest in medicinal chemistry due to its unique structural features, which may confer biological activity.

Synthesis

The synthesis of 2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one typically involves:

  • Preparation of the Piperidine Ring: The piperidine moiety is functionalized with a trifluoromethyl group using nucleophilic substitution or electrophilic fluorination techniques.

  • Formation of the Amino-Ketone Backbone: The amino group and ketone functionality are introduced via reductive amination or acylation reactions.

  • Purification: The final product is purified using recrystallization or chromatography to achieve high purity.

Biological Significance

The compound's structural features suggest potential applications in pharmacology, particularly in areas such as:

  • Neuropharmacology: The piperidine ring is a common scaffold in drugs affecting the central nervous system.

  • Antiviral Research: Fluorinated compounds have shown promise in inhibiting viral enzymes due to their enhanced binding affinity.

Analytical Characterization

The compound can be characterized using various analytical techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirms molecular structure and functional groups.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Identifies functional groups (e.g., C=O stretch for ketones).
X-ray CrystallographyProvides detailed information on molecular geometry.

Safety and Handling

As with many fluorinated organic compounds, proper safety protocols should be followed:

  • Use in a well-ventilated fume hood.

  • Avoid direct contact; wear appropriate personal protective equipment (PPE).

  • Dispose of waste according to local regulations.

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